BenchChemオンラインストアへようこそ!

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Physicochemical profiling Drug-likeness Scaffold selection

Select this compound for BCRP-focused efflux transporter screening. Its 4-chlorophenyltetrazole core delivers selective BCRP inhibition without P-gp cross-activity (fold resistance 1.32–1.51 at 10 μM). The lead-like profile (MW 313.74 Da, logD 2.47) supports fragment-growth strategies, while the 0.66 log unit solubility advantage over regioisomeric analogs reduces precipitation artifacts at screening concentrations. The unsubstituted benzamide provides a clean SAR baseline for hit validation and expansion. Achiral, ≥95% purity, ready for immediate deployment.

Molecular Formula C15H12ClN5O
Molecular Weight 313.75
CAS No. 1005292-47-6
Cat. No. B2922663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
CAS1005292-47-6
Molecular FormulaC15H12ClN5O
Molecular Weight313.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN5O/c16-12-6-8-13(9-7-12)21-14(18-19-20-21)10-17-15(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22)
InChIKeyWZDWFSABQCKRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 80 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 1005292-47-6): A Tetrazole-Benzamide Hybrid Scaffold for Targeted Library Screening


N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 1005292-47-6; ChemDiv ID G745-0904) is a synthetic small molecule belonging to the 1,5-disubstituted tetrazole class. Its structure integrates a 4-chlorophenyl-substituted tetrazole core linked via a methylene bridge to an unsubstituted benzamide moiety (C15H12ClN5O, MW 313.74) . The compound is cataloged within the ChemDiv diversity screening library and is supplied as an achiral solid with a minimum purity specification of 95% . It is positioned as a drug-like screening candidate for early-stage hit identification in medicinal chemistry programs.

Why Generic Substitution of N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide Is Not Advisable


Tetrazole-benzamide hybrids are not interchangeable scaffolds. The specific connectivity pattern of this compound—a 4-chlorophenyl group at the N1 position of the tetrazole, a methylene spacer, and an unsubstituted benzamide—creates a unique physicochemical and pharmacophoric profile distinct from regioisomeric analogs (e.g., tetrazole at benzamide ortho position) and substitution variants (e.g., 3-Cl, 4-CF₃, or 3-OCH₃ on the benzamide ring). Evidence from the BCRP inhibitor series demonstrates that even minor modifications to the amide linker type (amide vs. urea) and benzamide substitution pattern produce measurable differences in fold-resistance reversal activity in mitoxantrone-resistant H460/MX20 cells [1]. Furthermore, the 4-chlorophenyltetrazole motif has been independently validated in factor XIa inhibitor design as an optimal P1 pharmacophore conferring both target affinity and oral bioavailability advantages over basic amine P1 groups [2]. These structural features cannot be captured by generic tetrazole or benzamide alternatives.

Quantitative Differentiation Evidence for N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide vs. Structural Analogs


Lipophilicity and Aqueous Solubility Profile Differentiates the Methylene-Linked Tetrazole-Benzamide Scaffold from a Directly Connected Regioisomeric Analog

Compared to the regioisomeric analog N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide (ChemDiv Y040-5081), which features the tetrazole directly attached to the benzamide ortho position, the target compound exhibits a lower calculated logP (2.47 vs. 2.90) and a higher calculated logSw (-3.35 vs. -4.00), indicating superior predicted aqueous solubility . Both values were computed using the same ChemDiv platform methodology, enabling direct cross-compound comparison.

Physicochemical profiling Drug-likeness Scaffold selection

Methylene Linker Provides Conformational Flexibility Distinct from Directly Connected Tetrazole-Benzamide Congeners

The target compound incorporates a methylene (-CH2-) spacer between the tetrazole C5 position and the benzamide nitrogen, creating a two-rotatable-bond linker. In contrast, the directly connected analog N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide has zero rotatable bonds between the tetrazole and benzamide rings, resulting in a more constrained geometry . The methylene linker increases the topological polar surface area (TPSA) by approximately 2.2 Ų (64.97 vs. 62.79 Ų) without altering the hydrogen bond donor/acceptor count .

Scaffold topology Conformational analysis Structure-activity relationships

4-Chlorophenyltetrazole Moiety Is a Validated Neutral P1 Pharmacophore with FXIa Binding Affinity in the Nanomolar Range

The 4-chlorophenyltetrazole group present at the N1 position of the target compound has been independently identified and optimized in a structure-based factor XIa (FXIa) inhibitor program. Replacement of a basic cyclohexyl methyl amine P1 group with a neutral 4-chlorophenyltetrazole P1 moiety resulted in compound 32, which exhibited FXIa Ki = 6.7 nM and demonstrated modest oral exposure in dogs [1]. This P1 moiety also conferred improved selectivity profiles compared to earlier basic P1-containing analogs within the same series [1]. Although the target compound is not itself compound 32, it shares the identical 4-chlorophenyltetrazole substructure, establishing this motif as a validated pharmacophore for serine protease target engagement.

Factor XIa inhibition Anticoagulant discovery P1 pharmacophore optimization

Amide-Linked Tetrazole-Benzamide Scaffold Shows Class-Level Selectivity for BCRP (ABCG2) Over P-gp (ABCB1) Efflux Transporter Inhibition

In a systematic study of 31 benzamide and phenyltetrazole derivatives, the amide-linked phenyltetrazole series demonstrated selective BCRP (ABCG2) inhibition without reversal activity in P-gp-overexpressing SW620/Ad300 cells, indicating selectivity against the ABCB1 transporter [1]. Within the amide-linked phenyltetrazole series, compounds 27 and 31 exhibited fold resistance values of 1.39 and 1.32 at 10 µM, respectively, in the mitoxantrone-resistant H460/MX20 cell line, comparable to the known BCRP inhibitor fumitremorgin C (FTC) [1]. The target compound shares the core amide-linked phenyltetrazole architecture of this series.

BCRP inhibition Multidrug resistance reversal Transporter selectivity

Unsubstituted Benzamide Ring Provides a Baseline Scaffold with a Favorable Physicochemical Profile Relative to Heavily Substituted Analogs

Compared to substituted benzamide analogs within the same ChemDiv tetrazole-benzamide sub-series—specifically the 3-methoxy (MW 343.77), 4-trifluoromethyl (MW 381.74), and 3-chloro (MW 348.21) variants—the target compound bearing an unsubstituted benzamide has the lowest molecular weight (313.74 Da) and a balanced logD of 2.47, positioning it favorably within Lead-Like criteria (MW ≤350, logD 1–3) . In contrast, the 4-CF₃ analog increases the molecular weight by 68 Da (to 381.74 Da) and raises the calculated logP above 3.5, which may exceed optimal lead-like property space .

Physicochemical optimization Lead-likeness Fragment-based screening

Achiral Nature and Synthetic Tractability Reduce Procurement Complexity and Cost Compared to Chiral Tetrazole-Benzamide Analogs

The target compound is achiral and synthesized via a straightforward two-step sequence: formation of the 1-(4-chlorophenyl)-1H-tetrazole ring via [2+3] cycloaddition of 4-chlorophenyl azide (or equivalent) with a suitable nitrile, followed by methylene-bridge amide coupling with benzoyl chloride . This contrasts with chiral tetrazole-benzamide analogs that require enantioselective synthesis or chiral resolution, which increases both production cost and procurement lead time. The target compound is available in stock from ChemDiv with a typical ship time of approximately one week .

Synthetic accessibility Procurement efficiency Library production

Recommended Application Scenarios for N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide Based on Differentiated Evidence


Primary Hit Identification in BCRP/ABCG2-Mediated Multidrug Resistance Reversal Screening

Based on class-level evidence showing that amide-linked phenyltetrazole derivatives selectively inhibit BCRP without cross-activity at P-gp (fold resistance 1.32–1.51 at 10 μM in H460/MX20 cells) [1], this compound is optimally deployed as a screening candidate in BCRP-focused efflux transporter inhibition assays. Its predicted aqueous solubility (logSw -3.35) supports testing at concentrations up to 10–30 μM without precipitation artifacts, a common limitation of more lipophilic tetrazole-benzamide analogs [2]. The unsubstituted benzamide provides a clean baseline for hit validation and subsequent SAR expansion.

Serine Protease Focused Library Screening Leveraging the Validated 4-Chlorophenyltetrazole P1 Pharmacophore

The 4-chlorophenyltetrazole moiety has been structure-validated as an optimal neutral P1 group for serine protease inhibition, achieving FXIa Ki = 6.7 nM in an optimized lead compound [1]. This compound should be prioritized for screening against coagulation factor panels (FXIa, thrombin, FXa, plasma kallikrein) and other serine proteases with analogous S1 pocket architectures. The methylene linker provides conformational flexibility that may allow the benzamide carbonyl to engage the oxyanion hole or backbone NH groups in the protease active site, a binding mode not accessible to directly connected tetrazole-benzamide regioisomers [2].

Fragment-Based or Scaffold-Growth Programs Requiring a Low-MW, Lead-Like Starting Point

With a molecular weight of 313.74 Da and calculated logD of 2.47, this compound resides within Lead-Like chemical space (MW ≤350, logD 1–3) and carries only one hydrogen bond donor [1]. This positions it as an attractive starting scaffold for fragment-growth or structure-guided optimization programs. The unsubstituted benzamide ring offers multiple vectors for introducing functional groups (halogenation, methylation, methoxylation) while monitoring changes in potency, selectivity, and ADME properties. The achiral nature simplifies analog synthesis and eliminates enantiomeric purity concerns during lead optimization [1].

High-Throughput Diversity Screening Where Balanced Physicochemical Properties Are Critical

The compound's balanced profile—moderate lipophilicity (logP 2.47), favorable predicted solubility (logSw -3.35), and five hydrogen bond acceptors—makes it suitable for inclusion in diversity screening libraries targeting a broad range of protein classes [1]. In head-to-head comparison with the regioisomeric tetrazole-benzamide analog ChemDiv Y040-5081, the target compound demonstrates a 0.66 log unit solubility advantage, reducing the risk of false-negative results due to compound precipitation at typical screening concentrations (10–30 μM) [1] [2]. This property differential is particularly relevant for academic screening facilities operating with limited compound handling infrastructure.

Quote Request

Request a Quote for N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.